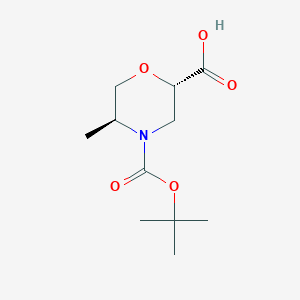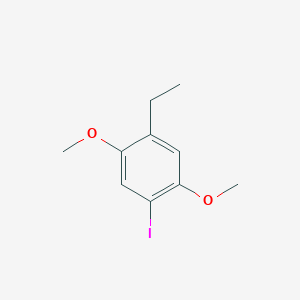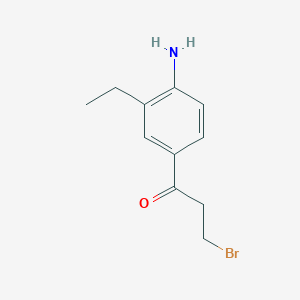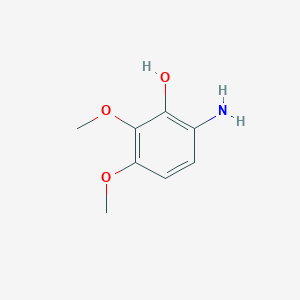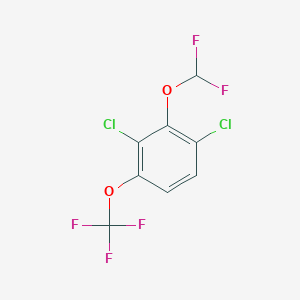
1,3-Dichloro-2-difluoromethoxy-4-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-2-difluoromethoxy-4-(trifluoromethoxy)benzene is a complex organic compound characterized by the presence of multiple halogen atoms and methoxy groups. This compound is part of a broader class of fluorinated aromatic compounds, which are known for their unique chemical properties and applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 1,3-Dichloro-2-difluoromethoxy-4-(trifluoromethoxy)benzene typically involves multiple steps, starting from simpler aromatic compounds. The synthetic route often includes halogenation reactions to introduce chlorine and fluorine atoms, followed by methoxylation to attach the methoxy groups. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
1,3-Dichloro-2-difluoromethoxy-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, leading to the formation of substituted derivatives.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
1,3-Dichloro-2-difluoromethoxy-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-difluoromethoxy-4-(trifluoromethoxy)benzene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s halogen atoms and methoxy groups can influence its binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects .
Comparison with Similar Compounds
1,3-Dichloro-2-difluoromethoxy-4-(trifluoromethoxy)benzene can be compared with other fluorinated aromatic compounds, such as:
- 1,2-Dichloro-4-methyl-5-(trifluoromethoxy)benzene
- 1,3-Dichloro-4-difluoromethoxy-2-(trifluoromethoxy)benzene These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical properties and applications. The presence of multiple halogen atoms and methoxy groups in this compound makes it unique in terms of reactivity and potential uses .
Properties
Molecular Formula |
C8H3Cl2F5O2 |
|---|---|
Molecular Weight |
297.00 g/mol |
IUPAC Name |
1,3-dichloro-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3Cl2F5O2/c9-3-1-2-4(17-8(13,14)15)5(10)6(3)16-7(11)12/h1-2,7H |
InChI Key |
HUYZQNATWILPKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)Cl)OC(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




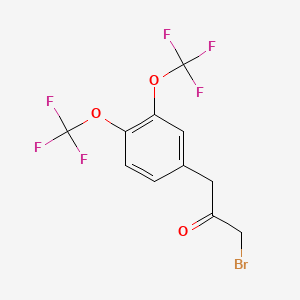

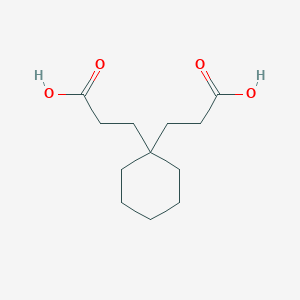
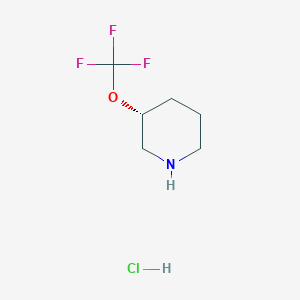
![(S)-((6-(Propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methanol](/img/structure/B14046944.png)
![3-(5-Carboxypentyl)-2-[7-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole-7-sulfonate](/img/structure/B14046954.png)
